![molecular formula C16H11NS B3050418 12H-Benzo[b]phenothiazine CAS No. 258-08-2](/img/structure/B3050418.png)

12H-Benzo[b]phenothiazine

Übersicht

Beschreibung

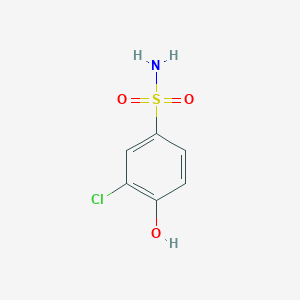

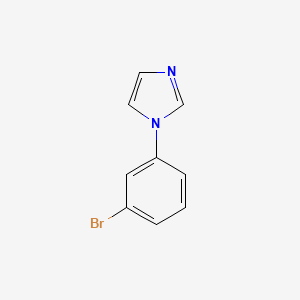

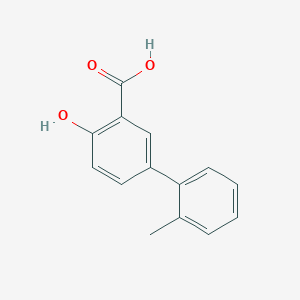

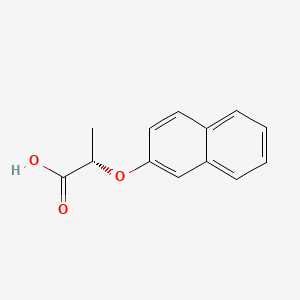

12H-Benzo[b]phenothiazine is an organic compound with the molecular formula C16H11NS . It is related to the thiazine class of heterocyclic compounds . The average mass of 12H-Benzo[b]phenothiazine is 249.330 Da .

Synthesis Analysis

The synthesis of 12H-Benzo[b]phenothiazine and its derivatives has been a subject of research. A ring-fusion approach has been developed to extend the conjugation length of phenothiazines . This approach has led to the synthesis of a series of novel extended phenothiazines .Molecular Structure Analysis

The molecular structure of 12H-Benzo[b]phenothiazine consists of 16 carbon atoms, 11 hydrogen atoms, and 1 sulfur atom . The structure is related to the thiazine class of heterocyclic compounds .Chemical Reactions Analysis

12H-Benzo[b]phenothiazine and its derivatives have shown intriguing photophysical and redox properties . They have been found to exhibit continuous red shifts of light absorption with increasing numbers of fused rings . All the extended phenothiazines displayed reversible redox behavior and maintained a strong excited-state reduction potential .Physical And Chemical Properties Analysis

12H-Benzo[b]phenothiazine is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The compound appears as a white to light yellow powder or crystal .Wissenschaftliche Forschungsanwendungen

Radical Modulation Activity

12H-Benzo[a]phenothiazine has been shown to produce radicals under alkaline conditions and enhances the radical intensity of certain ascorbates. This activity is more efficient than other similar compounds like phenothiazine and chlorpromazine hydrochloride. It also demonstrates the ability to scavenge superoxide anion and hydroxyl radical, which could partially explain its potential to induce monocytic differentiation and apoptosis in human myelogenous leukemic cell lines (Satoh, Sakagami, & Motohashi, 1997).

Solvatochromic Study for Dipole Moments

A solvatochromic study of benzo[a]phenothiazines, including 12H-benzo[a]phenothiazine, evaluated their electronic absorption and fluorescence spectra in various solvents. This research is significant for determining their ground and excited singlet-state dipole moments, which are crucial for understanding specific solute-solvent interactions (Aaron et al., 1996).

Luminescence and Photophysical Properties

Luminescence studies on 12H-benzo[a]phenothiazines (BPHTs) reveal their potential for antitumor therapeutic applications. The research reviewed their electronic absorption, fluorescence spectral properties, and their interaction with cyclodextrins. These studies are critical for understanding the antitumor properties of BPHTs and their physico-chemical and analytical applications (Gaye-Seye et al., 2006).

Relationship between Biological Activity and Dipole Moment

The relationship between biological activity and dipole moments in benzo[a]phenothiazines has been explored. Compounds like 12H-benzo[a]phenothiazine that induced monocytic differentiation in human myelogenous leukemic cell lines displayed a significant correlation between their biological activity and different dipole moments. This research provides insights into the estimation of the biological activity of benzo[a]phenothiazines (Motohashi et al., 1997).

Effect on Tobacco Tissue Cultures

Research on the effect of benzo[a]phenothiazines, including 12H-benzo[a]phenothiazine, on tobacco tissue cultures, has shown changes in the element compositions of these cultures. This study provides insights into the influence of these compounds on cellular growth and hormone metabolism (Szabó et al., 1997).

Cytotoxicity and Differentiation-Inducing Activity

The cytotoxicity and differentiation-inducing activity of 12H-benzo[a]phenothiazine have been studied, particularly in terms of its effects on various human cultured cell lines. These studies help in understanding the potential of benzo[a]phenothiazines in cancer therapy (Motohashi et al., 1991).

Antimicrobial Activity

12H-Benzo[a]phenothiazine and related compounds have demonstrated antimicrobial activity, with varying effects on different microorganisms such as Escherichia coli K12 and fungi. This research is essential for exploring the potential of these compounds in antimicrobial therapies (Motohashi et al., 1992).

Antitumor Potential and Targets

The antitumor potential and possible targets of 12H-benzo[a]phenothiazine and related compounds have been explored in depth. This research investigates the interactions between these compounds and their physiological targets or potential receptors, contributing significantly to the understanding of their application in cancer chemotherapy (Motohashi et al., 2000).

Wirkmechanismus

Phenothiazine, an S, N heterocyclic molecule, is a well-known and highly versatile building block for a broad range of applications in different research areas due to its easy chemical functionalization and intriguing chemical and physical properties . Derivatives of phenothiazine are highly bioactive and have widespread use and rich history .

Safety and Hazards

Zukünftige Richtungen

The study of 12H-Benzo[b]phenothiazine and its derivatives, including the new phenothiazine modification methodology and the newly developed extended phenothiazine-based photocatalysts, will open up a new way to develop novel phenothiazine-based materials for optoelectronic and catalytic applications .

Eigenschaften

IUPAC Name |

12H-benzo[b]phenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NS/c1-2-6-12-10-16-14(9-11(12)5-1)17-13-7-3-4-8-15(13)18-16/h1-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKDFAWZFVGWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948698 | |

| Record name | 12H-Benzo[b]phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12H-Benzo[b]phenothiazine | |

CAS RN |

258-08-2 | |

| Record name | 12H-Benzo[b]phenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12H-Benzo[b]phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid](/img/structure/B3050347.png)